N-(4-ethylphenyl)-2-phenoxybenzamide
Description
N-(4-Ethylphenyl)-2-phenoxybenzamide is a benzamide derivative characterized by a 4-ethylphenyl group attached to the benzamide nitrogen and a phenoxy substituent at the 2-position of the benzene ring. Benzamides are typically synthesized via coupling reactions between substituted benzoic acids and anilines, as seen in the synthesis of related compounds using nucleophilic addition and cyclization strategies .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-16-12-14-17(15-13-16)22-21(23)19-10-6-7-11-20(19)24-18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOWUDOSXRTFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-phenoxybenzamide typically involves the reaction of 4-ethylphenylamine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
N-(4-ethylphenyl)-2-phenoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery. It serves as a starting point for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(4-ethylphenyl)-2-phenoxybenzamide with structurally related benzamide derivatives:
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The ethyl group in this compound is electron-donating, enhancing lipophilicity (logP ~6.7 inferred from analogs ), whereas compounds like 4MNB with nitro and bromo groups exhibit stronger electron-withdrawing effects, altering reactivity and solubility.
Key Research Findings
Spectroscopic Consistency : IR spectra of benzamides consistently show C=O stretches at 1663–1682 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹, confirming amide bond integrity .
Crystallographic Diversity : Asymmetric unit variations (e.g., two molecules in 4MNB ) highlight packing differences influenced by substituents.
Tautomeric Behavior: Thione-thiol tautomerism in triazole derivatives (e.g., ) is absent in this compound due to its simpler structure.
Biological Activity
N-(4-ethylphenyl)-2-phenoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to exert its effects by binding to various enzymes or receptors, which modulates their activity. This modulation can lead to different outcomes depending on the biological system being studied:
- Antimicrobial Activity : It may inhibit bacterial enzymes, effectively reducing bacterial growth and proliferation.
- Anticancer Activity : The compound may interfere with cell signaling pathways, which are crucial for cancer cell survival and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated effective inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results in comparison to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro studies. The compound was tested against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In these studies, the compound exhibited cytotoxic effects characterized by reduced cell viability and increased apoptosis in treated cells. The IC50 values varied across different cell lines, indicating selective toxicity towards cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 10 |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Leukemia : A study evaluated the compound's effects on leukemia cell lines, demonstrating significant cytotoxicity compared to normal peripheral blood mononuclear cells. This selectivity is crucial for developing targeted cancer therapies .
- Mechanistic Insights : Research has delved into the mechanisms underlying the anticancer effects of this compound, suggesting that it may induce apoptosis through activation of caspase pathways and inhibition of anti-apoptotic proteins .
- Synergistic Effects : In combination therapy studies, this compound showed enhanced efficacy when used alongside conventional chemotherapeutics, indicating its potential role in multi-drug regimens for more effective cancer treatment.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-ethylphenyl)-2-phenoxybenzamide?
The synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines. For example, similar compounds (e.g., N-[(4-ethylphenyl)carbamoyl]-2-hydroxybenzamide) are synthesized using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to activate carboxyl groups . Reaction conditions (e.g., solvent choice, temperature, and protective group strategies) must be optimized to minimize side reactions and improve yield.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and connectivity. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). X-ray crystallography, as applied to structurally similar benzamides, provides definitive proof of stereochemistry and crystal packing .
Q. How can researchers assess the solubility and stability of this compound for in vitro studies?
Solubility profiles are determined in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane) using UV-Vis spectroscopy or gravimetric methods. Stability under varying pH, temperature, and light exposure can be monitored via HPLC or NMR to detect degradation products .
Advanced Research Questions
Q. What strategies resolve discrepancies in bioactivity data for this compound across studies?
Contradictory results may arise from impurities, assay conditions (e.g., cell line variability), or metabolite interference. Rigorous purification (e.g., column chromatography, recrystallization) and orthogonal assays (e.g., enzymatic vs. cellular) are recommended. For example, antimicrobial activity discrepancies in thiadiazole derivatives were resolved by standardizing MIC (Minimum Inhibitory Concentration) protocols .
Q. How can reaction yields for this compound synthesis be optimized?
Yield optimization involves:
- Catalyst screening : DMAP or N-hydroxysuccinimide (NHS) for efficient coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
- Temperature control : Reactions at 0–25°C reduce side-product formation. A case study on acylated salicylhydrazides achieved 69% yield via controlled hydrogenolysis .
Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. For example, thiazole derivatives were prioritized for antimicrobial testing based on docking scores against bacterial enzymes .
Methodological Notes
- Contradiction Analysis : Cross-validate bioactivity data using multiple assays (e.g., fluorescence-based vs. colorimetric) .
- SAR Development : Combine synthetic modifications (e.g., varying phenoxy substituents) with computational modeling to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
